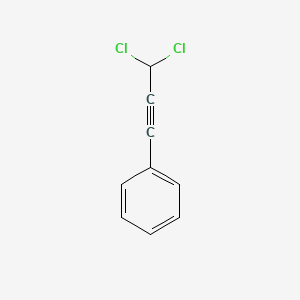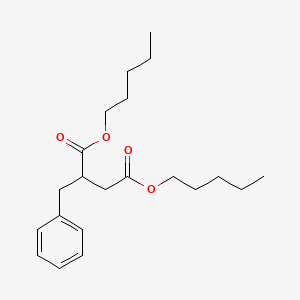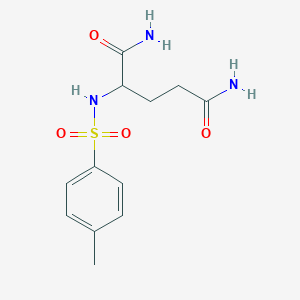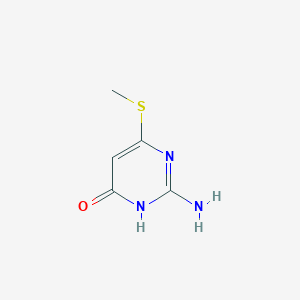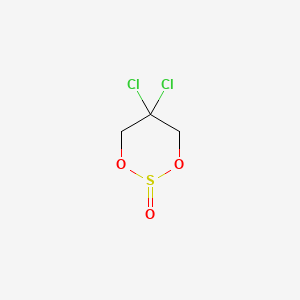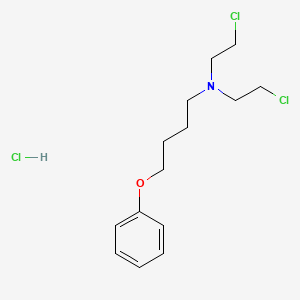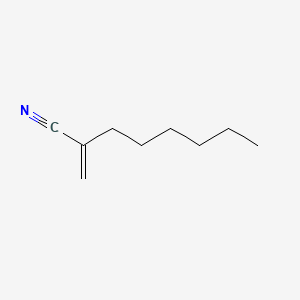
Octanenitrile, 2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanenitrile, 2-methylene-: is an organic compound with the molecular formula C₉H₁₅N It is a nitrile derivative, characterized by the presence of a methylene group attached to the octanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octanenitrile, 2-methylene- can be achieved through a one-pot method from Baylis-Hillman bromides. The reaction involves the treatment of Baylis-Hillman bromides with 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by sodium borohydride in aqueous media (tetrahydrofuran:water, 1:1) at room temperature . This method is efficient and yields high amounts of the desired product.
Industrial Production Methods: While specific industrial production methods for Octanenitrile, 2-methylene- are not extensively documented, the general approach involves similar synthetic routes as described above, with potential scaling up using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Octanenitrile, 2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the nitrile group into other functional groups such as carboxylic acids.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other derivatives.
Scientific Research Applications
Chemistry: Octanenitrile, 2-methylene- is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology and Medicine:
Industry: In the industrial sector, Octanenitrile, 2-methylene- is utilized in the production of specialty chemicals and materials, including liquid crystalline polymers .
Mechanism of Action
The mechanism of action of Octanenitrile, 2-methylene- involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Octanenitrile: A simpler nitrile without the methylene group.
Heptanenitrile: A shorter-chain nitrile.
Nonanenitrile: A longer-chain nitrile.
Uniqueness: Octanenitrile, 2-methylene- is unique due to the presence of the methylene group, which imparts additional reactivity and versatility in chemical synthesis compared to its simpler counterparts .
Properties
CAS No. |
5633-86-3 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-methylideneoctanenitrile |
InChI |
InChI=1S/C9H15N/c1-3-4-5-6-7-9(2)8-10/h2-7H2,1H3 |
InChI Key |
JEKLNUVCTRHZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
